1,2,3-Triphenylazulene
Description
Properties
CAS No. |
1055-26-1 |
|---|---|
Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2,3-triphenylazulene |
InChI |
InChI=1S/C28H20/c1-5-13-21(14-6-1)26-24-19-11-4-12-20-25(24)27(22-15-7-2-8-16-22)28(26)23-17-9-3-10-18-23/h1-20H |
InChI Key |
BBAHZGDEGNYDBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS No. |
1055-26-1 |
Synonyms |
1,2,3-Triphenylazulene |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3 Triphenylazulene and Its Analogues
Classical Approaches to Azulene (B44059) Synthesis Relevant to 1,2,3-Triphenylazulene
Ziegler-Hafner Protocol and its Adaptations for Substituted Azulenes
The Ziegler-Hafner synthesis is a cornerstone in azulene chemistry. orgsyn.org The classical procedure involves the condensation of a cyclopentadienide (B1229720) salt with a pentamethinium salt, followed by thermal cyclization to form the azulene skeleton. orgsyn.orgbeilstein-journals.org Adaptations of this method have been crucial for the synthesis of substituted azulenes. By employing appropriately substituted cyclopentadienes or pentamethinium salts, a variety of substituted azulenes can be prepared. orgsyn.org For instance, the condensation of phenalene (B1197917) with a pentafulvene intermediate, followed by a Ziegler-Hafner reaction, has been used to create π-extended azulenes. beilstein-journals.org This strategy highlights the versatility of the protocol in accessing complex azulenic structures. beilstein-journals.org
The general applicability of the Ziegler-Hafner synthesis has been demonstrated in the preparation of azuleno[2,1-e]azulene, a cata-condensed non-alternant tetracyclic hydrocarbon. mdpi.com This synthesis started from a cyclopent[e]azulenide and proceeded through a cyclization reaction that is a hallmark of the Ziegler-Hafner approach. mdpi.com Furthermore, the synthesis of azulene-substituted pyrrolo[3,2-b]pyrroles has been achieved via a multi-step sequence that incorporates the Ziegler–Hafner method in its final stages, involving N-arylation, ring-opening with dimethylamine (B145610), and reaction with a cyclopentadienide ion. mdpi.com
Syntheses Involving Cycloaddition Reactions with Fulvenes
Cycloaddition reactions involving fulvenes represent another classical and powerful strategy for constructing the azulene framework. mdpi.com Fulvenes, with their unique electronic properties and reactivity, can participate in various cycloaddition pathways, making them ideal for the synthesis of complex polycyclic systems. beilstein-journals.org
A prominent example is the [6+4] cycloaddition reaction. In this approach, a 6π-electron system (often a substituted fulvene) reacts with a 4π-electron system (a diene) to form the ten-membered ring system that, after subsequent transformations, yields the azulene core. mdpi.comresearchgate.net For instance, the reaction of 6-aminofulvenes with esters of 2-oxo-2H-pyran-5-carboxylic acid proceeds via a [6+4] cycloaddition, followed by elimination of an amine and carbon dioxide to furnish azulenes, albeit sometimes in low yields. mdpi.com Microwave-assisted [6+4] cycloaddition of 6-aminofulvene and pyrones has also been shown to produce azulene-indoles. nih.gov
Thiophene-S,S-dioxide derivatives are another class of dienes used in [6+4] cycloadditions with fulvenes. mdpi.comrsc.org The reaction between 6-dimethylaminofulvene and thiophene-1,1-dioxides leads to the formation of azulenes after the spontaneous elimination of dimethylamine and sulfur dioxide. mdpi.comrsc.org The regiochemistry of these cycloaddition reactions can often be explained by considering the HOMO-LUMO orbital coefficients of the reactants. researchgate.net
Advanced Palladium-Catalyzed Synthetic Strategies
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of substituted azulenes is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction and functionalization of the azulene nucleus.
[3+2] Annulation of Alkynes with Concomitant Aromatic Ring Expansion
A novel and efficient approach to substituted azulenes, including 1,2,3-triphenylazulene, involves a palladium-catalyzed [3+2] annulation of alkynes coupled with an aromatic ring expansion. pku.edu.cnacs.orgacs.org This strategy provides a concise route to the azulene core from readily available starting materials. pku.edu.cn
In a key discovery, the reaction of diphenylacetylene (B1204595) with phenyl iodide in the presence of a palladium catalyst and a diboron (B99234) reagent unexpectedly yielded 1,2,3-triphenylazulene. pku.edu.cn The reaction is believed to proceed through a cascade of steps including the formal trans-palladium-boration across the alkyne, cis-addition of the alkyne, a dearomative spiroannulation, and finally, the aromatic ring expansion. pku.edu.cnacs.org The presence of an iodide source is crucial for the ring expansion to occur. pku.edu.cnacs.org
This methodology has been shown to have a broad substrate scope, tolerating various functional groups on the starting diaryl acetylenes, including electron-donating and electron-withdrawing groups. acs.org The reaction can be applied to both homo- and cross-annulation processes, further expanding its synthetic utility. pku.edu.cnacs.org
Table 1: Selected Examples of Palladium-Catalyzed [3+2] Annulation for Azulene Synthesis acs.org
| Diaryl Acetylene Substituent | Yield (%) |
| 4-Methyl | 73 |
| 4-Methoxy | 65 |
| 4-Methylthio | 68 |
| 4-Acetyl | 55 |
| 4-Cyano | 42 |
| 3-Methyl | 62 |
Reaction conditions: Diaryl acetylene, phenyl iodide, Pd(acac)₂, B₂pin₂, LiI in 2-Me-THF.
Suzuki Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the introduction of aryl substituents onto aromatic cores. nih.gov This reaction has been successfully applied to the synthesis of aryl-substituted azulenes.
Azulenyl halides or triflates can serve as the electrophilic coupling partners in Suzuki reactions. acs.org For instance, an azulenyl triflate has been coupled with various organoboron reagents to afford substituted azulenes. acs.org More recently, azulenesulfonium salts have been introduced as stable and effective pseudohalide coupling partners for Suzuki-Miyaura reactions, offering an advantage over the often unstable azulenyl halides. nih.gov
The Suzuki coupling has also been employed in a multiple-coupling strategy to synthesize tetrasubstituted azulenes. researchgate.net This highlights the power of this reaction in building highly functionalized azulene derivatives. researchgate.net The synthesis of azulenes bearing pentafluorosulfanyl (SF₅)-aryl groups has been achieved through the Suzuki-Miyaura coupling of borylated azulenes with SF₅-aryl bromides, demonstrating the compatibility of the reaction with unique functional groups. rsc.orgrsc.org
Modified Iridium(I)-Catalyzed C-H Borylation Routes
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic compounds, including azulene. nih.govresearchgate.net This method allows for the regioselective introduction of a boryl group, which can then be further functionalized, for example, through Suzuki coupling. rsc.orgnih.gov
The direct C-H borylation of azulene itself has been reported to yield a mixture of 1- and 2-borylated products. nih.gov The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, which can be complementary to the electronic control seen in classical electrophilic substitution reactions. nih.gov
This borylation methodology has been successfully utilized as a key step in the synthesis of aryl-substituted azulenes. For example, Ir-catalyzed C-H borylation of azulene followed by Suzuki-Miyaura coupling with aryl bromides provides a direct route to these compounds. rsc.orgrsc.org This two-step sequence is a valuable strategy for accessing a wide range of substituted azulenes that might be difficult to prepare using other methods. rsc.org Mechanistic studies have shed light on the factors influencing the regioselectivity of the borylation reaction on heteroarenes, which can provide insights for its application to azulene systems. nih.gov
Alternative and Specialized Synthetic Routes
This section explores less common but noteworthy synthetic pathways toward 1,2,3-triphenylazulene and its structural relatives. These methods, while not always providing the highest yields, showcase the chemical versatility of the azulene core and offer unique approaches to its formation.
A notable and historically significant synthesis of 1,2,3-triphenylazulene involves the dimerization of diphenylacetylene. This reaction is facilitated by the presence of both 2,4-dinitrobenzenesulfenyl chloride and a Lewis acid, typically aluminum chloride. researchgate.net This process represented a novel reaction type at the time of its discovery, as it was one of the first documented instances of a benzene (B151609) ring expanding into a seven-membered carbocyclic ring under such conditions. researchgate.net
The reaction proceeds in a single step, though the yield is moderate, with the one-step conversion of diphenylacetylene to 1,2,3-triphenylazulene reported to be 25%. researchgate.net The structure of the resulting azulene was rigorously confirmed through an alternative synthesis. researchgate.net Despite its modest yield, this method is a classic example of azulene synthesis starting from simple aromatic precursors. rsc.orgrsc.orgacs.org
Photocyclization reactions, such as the Mallory photocyclization, are powerful tools for creating polycyclic aromatic hydrocarbons (PAHs) from stilbene (B7821643) or terphenyl-type precursors. researchgate.netacs.org This method generally involves an oxidative intramolecular cyclization to form new carbon-carbon bonds. While Mallory photo-oxidation has proven effective for synthesizing some azulene-embedded PAHs, its application is not universally successful. rsc.org
Specifically, an attempt to induce photocyclization in 1,2,3-triphenylazulene, treating it as an o-terphenyl-type precursor, did not result in any conversion. electronicsandbooks.com The failure of this reaction is attributed to steric hindrance; the vicinal phenyl groups in the 1,2,3-triphenylazulene structure are apparently unable to achieve the necessary coplanar arrangement required for the cyclization to occur. electronicsandbooks.com This finding highlights the significant impact of molecular geometry on the feasibility of photocyclization reactions.
The electrochemical oxidation of organometallic compounds represents an advanced area of synthetic chemistry. In the context of azulenes, electrochemical methods have been primarily explored for creating novel materials and studying their redox properties, rather than as a direct preparative route for 1,2,3-triphenylazulene itself.
Research in this area has focused on several fronts:
Synthesis of Azulene-Containing Polymers: Electrochemical oxidation of azulene derivatives, such as azoazulenes, can lead to the deposition of polymeric films on an electrode surface. inoe.ro The inherent oxidizable nature of the azulene ring, which shows an anodic peak at approximately 0.54 V, facilitates this polymerization. inoe.ro
Formation of Organometallic Azulene Analogues: Organometallic complexes incorporating an azulene-like framework, such as cobaltadithiaazulenes, have been synthesized by reacting sulfurized tropolone (B20159) precursors with organometallic cobalt reagents like [CpCoI₂(CO)]. acs.orgriken.jp The resulting organometallic azulenes exhibit reversible electrochemical behavior, undergoing stepwise reduction to form stable neutral radicals and unstable anions. acs.orgriken.jp
Investigation of Redox Behavior: The redox properties of azulene-substituted benzene derivatives and their corresponding organometallic cobalt complexes have been examined using cyclic voltammetry. These studies reveal that di(6-azulenyl)benzenes can undergo a two-step reduction to form a stable dianion, showcasing the ability of the azulenyl substituents to stabilize reduced species. researchgate.net
While these studies demonstrate the rich electrochemistry of azulene-based systems, a direct synthetic pathway to 1,2,3-triphenylazulene via the electrochemical oxidation of a specific organometallic precursor has not been prominently reported in the literature surveyed.
Regioselectivity and Yield Optimization in 1,2,3-Triphenylazulene Synthesis
Controlling the precise placement of substituents (regioselectivity) and maximizing the product output (yield) are paramount goals in chemical synthesis. For 1,2,3-triphenylazulene, various strategies have been developed that offer different levels of control and efficiency.
Regioselectivity: Early methods, such as the dimerization of diphenylacetylene with sulfenyl halides, inherently produce the 1,2,3-triphenyl substitution pattern. researchgate.net However, these methods lack the flexibility to introduce different aryl groups at specific positions.
A more recent and highly regioselective modular approach has been developed that allows for the precise and selective placement of different aryl groups at positions 1, 2, and 3 of the azulene core. rsc.orgrsc.orgresearchgate.net This strategy begins with a substituted azulene and proceeds through a series of selective functionalization reactions:
C-H Borylation: An iridium(I) catalyst is used to selectively install a boronic acid pinacol (B44631) ester at position 2 of the azulene ring. rsc.org
First Suzuki Coupling: The aryl group for position 2 is introduced via a Suzuki coupling reaction at the borylated site. rsc.org
Double Iodination: Positions 1 and 3, which are the most electron-rich, are simultaneously iodinated using N-iodosuccinimide (NIS). rsc.org
Second Suzuki Coupling: The aryl groups for positions 1 and 3 are installed via a final double Suzuki coupling reaction. rsc.org
This modular pathway provides ultimate control over the substitution pattern, preventing the formation of isomeric byproducts and allowing for the synthesis of asymmetrically substituted 1,2,3-triarylazulenes. rsc.orgresearchgate.net
Yield Optimization: Significant efforts have been made to improve the yields of 1,2,3-triphenylazulene. The original sulfenyl halide method provided a 25% yield, while a microwave-assisted synthesis reported a 20% yield. researchgate.netmdpi.com
More substantial improvements have been achieved through palladium catalysis. In one study, 1,2,3-triphenylazulene was unexpectedly formed during a palladium-catalyzed carboborylation of diphenylacetylene. pku.edu.cn Subsequent optimization of the reaction conditions, particularly the choice of palladium source and iodide additive, led to a significantly improved yield of 51%. pku.edu.cn
| Entry | Palladium Source | Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(acac)₂ | LiI | 2-Me-THF | 51 |
| 2 | Pd(OAc)₂ | LiI | 2-Me-THF | 45 |
| 3 | PdI₂ | - | 2-Me-THF | 36 |
| 4 | Pd(acac)₂ | NaI | 2-Me-THF | 48 |
| 5 | Pd(acac)₂ | KI | 2-Me-THF | 46 |
| 6 | Pd(acac)₂ | LiBr | 2-Me-THF | 0 |
| 7 | Pd(acac)₂ | LiCl | 2-Me-THF | 0 |
The modular synthetic approach also demonstrates excellent yields at each step, making it an efficient, albeit longer, pathway to the final product. rsc.org
| Reaction Step | Reagents | Position(s) Functionalized | Isolated Yield Range (%) |
|---|---|---|---|
| C-H Borylation | Iridium(I) catalyst, B₂(pin)₂ | 2 | 66 |
| Iodination | N-iodosuccinimide (NIS) | 1 and 3 | 84 - 98 |
| Suzuki Coupling | Pd(dppf)Cl₂, boronic acids | 1, 2, and 3 | 46 - 92 |
Reactivity and Mechanistic Investigations of 1,2,3 Triphenylazulene
Electrophilic Substitution Patterns
The electrophilic substitution reactions of 1,2,3-triphenylazulene are significantly influenced by the presence of the three phenyl groups, which block the most reactive 1- and 3-positions of the azulene (B44059) core. rsc.orgbeilstein-journals.org This blockage redirects electrophilic attack to other positions on the azulene nucleus and to the appended phenyl rings.
The bromination of 1,2,3-triphenylazulene demonstrates a distinct product distribution dependent on the stoichiometry of the halogenating agent. When treated with a tenfold excess of bromine, the reaction proceeds to exhaustively substitute the most reactive sites, yielding 5,7-dibromo-1,3-bis(p-bromophenyl)-2-phenylazulene. researchgate.net This indicates that under forcing conditions, electrophilic attack occurs at both the five-membered ring (positions 5 and 7) and the para-positions of the phenyl rings at C1 and C3.
Conversely, using milder, stoichiometric amounts of brominating agents leads to a mixture of less substituted products. researchgate.net Reaction with one equivalent of bromine or two equivalents of N-bromosuccinimide (NBS) results in a mixture of the 5-bromo and 5,7-dibromo derivatives of 1,2,3-triphenylazulene. researchgate.net
| Reagent and Stoichiometry | Solvent | Major Products |
|---|---|---|
| Bromine (10x excess) | CHCl₃/CCl₄ | 5,7-dibromo-1,3-bis(p-bromophenyl)-2-phenylazulene |
| Bromine (1.0 equivalent) | Not Specified | Mixture of 5-bromo-1,2,3-triphenylazulene and 5,7-dibromo-1,2,3-triphenylazulene |
| N-bromosuccinimide (NBS) (2.0 equivalents) | Not Specified | Mixture of 5-bromo-1,2,3-triphenylazulene and 5,7-dibromo-1,2,3-triphenylazulene |
The protonation and sulfonation of azulenes are fundamental electrophilic substitution reactions. Protonation of the azulene core typically occurs at the electron-rich 1- and 3-positions. researchgate.net In the case of 1,2,3-triphenylazulene, where these positions are blocked, protonation leads to the formation of a stable azulenium ion. Subsequent electrophilic attack, such as sulfonation, is then directed elsewhere.
Studies on related phenyl-substituted azulenes have shown that reaction in 98.4% H₂SO₄ leads to sulfonation of the protonated 1-azulenium ion at the para-position of the phenyl groups at C2 or C3. researchgate.net This highlights that the phenyl substituents can act as sites for electrophilic substitution, particularly when the azulene ring itself is deactivated by protonation.
The mechanism of electrophilic substitution involves the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. minia.edu.egyoutube.com The formation of this σ-complex is generally the rate-determining step of the reaction. youtube.comnih.gov For certain azulene derivatives, stable sulfonation σ-complexes have been observed. researchgate.net The stability of these complexes is attributed to a high rate of SO₃ addition to the 1- and 3-positions, combined with a very low rate of proton removal from the sp³-hybridized carbon, which is hindered by steric strain. researchgate.net
The regioselectivity of electrophilic substitution on 1,2,3-triphenylazulene is a direct consequence of its structure. The azulene system's most electron-rich positions are at C1 and C3. rsc.org The strategic placement of phenyl groups at the 1, 2, and 3-positions effectively blocks these primary reaction sites. rsc.orgbeilstein-journals.org This structural feature forces electrophiles to attack the next most reactive positions.
Experimental evidence from halogenation reactions indicates that these secondary sites are the 5- and 7-positions of the azulene core and the para-positions of the C1 and C3 phenyl rings. researchgate.net The deactivation of the azulene ring upon protonation, as seen in sulfonation studies, further favors substitution on the peripheral phenyl groups. researchgate.net Therefore, the reaction site preference is a tunable feature, dependent on the reaction conditions and the nature of the electrophile, shifting between the five-membered ring of the azulene core and its phenyl substituents.
Oxidative Transformations and Molecular Rearrangements
The Scholl reaction, an oxidative intramolecular aryl-aryl coupling, is a powerful method for synthesizing large, fused aromatic systems. nih.gov 1,2,3-Triarylazulenes are valuable precursors for creating conjugated, azulene-embedded polycyclic aromatic hydrocarbons (PAHs) via this method. rsc.orgrsc.org The rationale for using this specific substrate is that the pre-blocking of the highly reactive 1- and 3-positions prevents undesirable oligomerization and directs the cyclodehydrogenation to form fully-fused PAHs. rsc.orgbeilstein-journals.org
Depending on the specific aryl substituents and reaction conditions, Scholl-type oxidation of 1,2,3-triarylazulenes with reagents like iron(III) chloride (FeCl₃) can successfully yield the desired azulene-embedded PAHs. beilstein-journals.orgdntb.gov.ua These resulting molecules are of significant interest due to their unique electronic and optical properties, such as small energy gaps and absorption in the near-infrared (NIR) region, which are imparted by the non-alternant azulene core. rsc.orgrsc.org
While the intended outcome of Scholl oxidation of 1,2,3-triarylazulenes is the formation of fused PAHs, the reaction can also lead to unexpected products through complex molecular rearrangements. rsc.orgrsc.org A significant and unanticipated reaction pathway is an oxidative transformation that involves a 1,2-aryl shift. rsc.org A 1,2-aryl shift is a type of carbocation rearrangement where an aryl group migrates from one carbon to an adjacent one. libretexts.org
In the context of 1,2,3-triphenylazulene oxidation, this rearrangement is part of a sequence that leads to the formation of azulen-1(8aH)-one derivatives. rsc.org This unprecedented oxidation involves not only the 1,2-shift of a phenyl group but also the oxidation of an electron-rich position of the azulene core and the formation of a new carbon-carbon bond between adjacent phenyl groups. rsc.org The choice between the desired PAH formation and this unexpected rearrangement pathway is highly dependent on the substitution pattern of the aryl groups. rsc.orgdntb.gov.ua
| Substrate Type | Oxidation Conditions | Potential Products | Governing Factor |
|---|---|---|---|
| 1,2,3-Triarylazulenes | Scholl-type (e.g., FeCl₃) | Azulene-embedded PAHs | Substituent pattern (e.g., 2-pyrenyl groups) |
| 1,2,3-Triarylazulenes | Scholl-type (e.g., FeCl₃, K₂CO₃) | Azulen-1(8aH)-ones (via 1,2-aryl shift) | Substituent pattern |
Influence of Substitution Patterns on Oxidation Pathways
The oxidation of 1,2,3-triarylazulenes, particularly through Scholl-type reactions, demonstrates a strong dependence on the substitution pattern of the aryl groups. This influence dictates the reaction pathway, leading to divergent product formation. Research has shown that depending on the nature of the substituents on the phenyl rings, the oxidation can yield either fully conjugated azulene-embedded polycyclic aromatic hydrocarbons (PAHs) or oxygenated species such as azulen-1(8aH)-ones rsc.org.
The key distinction in reactivity arises from the electronic properties of the substituents. When the aryl groups at the 1- and 3-positions are standard phenyl or even electron-rich 4-methoxyphenyl (B3050149) (anisyl) groups, oxidation with reagents like iron(III) chloride (FeCl₃) in the presence of a nucleophile (often residual water) leads to the formation of azulenone derivatives. This pathway involves the attack of the nucleophile onto the azulene core of the intermediate radical cation.
Conversely, employing aryl groups that are themselves large, redox-active polycyclic systems, such as 2-pyrenyl, can steer the reaction towards the desired intramolecular C-C bond formation, resulting in extended, fully conjugated PAHs. The pyrenyl substituent is thought to facilitate the desired cyclodehydrogenation pathway over the competing nucleophilic attack rsc.org. This demonstrates that the substituent's own electronic structure and reactivity play a crucial role in directing the outcome of the azulene core's oxidation.
The table below summarizes the outcomes of Scholl-type oxidation for various 1,2,3-triarylazulenes, highlighting the directing effect of the substitution pattern.
Mechanistic Elucidation of Reactions Involving 1,2,3-Triphenylazulene
The mechanism of oxidative reactions involving 1,2,3-triphenylazulene, such as the Scholl reaction, is complex and distinct from that of its fully benzenoid aromatic counterparts. The process is generally understood to proceed via a radical cation mechanism wikipedia.orgnih.gov.
Step 1: Formation of the Radical Cation The reaction is initiated by a one-electron oxidation of the 1,2,3-triarylazulene substrate by a Lewis acid oxidant like FeCl₃. This step is facilitated by the high-lying Highest Occupied Molecular Orbital (HOMO) of the azulene core, which makes it relatively easy to oxidize.
Step 2: Spin Density Distribution and Competing Pathways Upon formation of the radical cation, the positive charge and spin density are primarily localized on the azulene moiety. Density Functional Theory (DFT) calculations have been instrumental in rationalizing the subsequent steps. The distribution of spin density dictates the most likely sites for further reaction. It is at this stage that the influence of substituents becomes critical, leading to divergent pathways rsc.org:
Pathway A: Nucleophilic Attack (Formation of Azulenones): If a nucleophile (e.g., H₂O) is present and the aryl substituents are not sufficiently able to promote intramolecular coupling, the nucleophile attacks a position of high positive charge density on the azulene ring. This leads to the formation of an intermediate that, upon further oxidation and rearrangement, yields an azulen-1(8aH)-one derivative. This pathway is common for substrates with phenyl or methoxyphenyl substituents rsc.org.
Pathway B: Intramolecular Cyclodehydrogenation (Formation of PAHs): When the substituents are large aromatic systems like pyrenyl, an alternative pathway is favored. The radical cation can undergo an intramolecular electrophilic attack, where one of the aryl rings attacks another, typically at a position dictated by favorable geometry and high spin density. This cyclization is followed by subsequent oxidation and deprotonation steps (cyclodehydrogenation) to form a new C-C bond and extend the conjugated system, ultimately leading to the formation of an azulene-embedded PAH rsc.org. DFT calculations suggest that substituents like 2-pyrenyl lower the activation barrier for this intramolecular pathway, making it competitive with nucleophilic attack rsc.org.
The general mechanisms for the Scholl reaction can involve either radical cations or arenium ions (formed by protonation) wikipedia.orgnih.gov. However, for azulene systems, the ease of oxidation strongly supports the predominance of the radical cation pathway. The competition between intermolecular nucleophilic attack and intramolecular C-C bond formation is the central mechanistic challenge, with the outcome being finely tuned by the electronic nature of the aryl substituents.
Advanced Spectroscopic Characterization and Elucidation of Electronic Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural verification of 1,2,3-triarylazulenes. Analysis of proton (¹H) and carbon-13 (¹³C) spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of each atom within the complex polycyclic structure. The data presented is for the closely related derivative 1,2,3-tris(4-(tert-butyl)phenyl)azulene, which serves as a representative example for this class of compounds.
The ¹H NMR spectrum of a 1,2,3-triarylazulene derivative displays distinct signals corresponding to the protons of the azulene (B44059) core and those on the peripheral phenyl rings. The five protons on the seven-membered ring of the azulene moiety typically appear in the aromatic region, with chemical shifts influenced by their position relative to the electron-rich five-membered ring and the anisotropic effects of the phenyl substituents. The protons on the phenyl groups also resonate in the aromatic region, often as multiplets or distinct doublets depending on the substitution pattern.
For 1,2,3-tris(4-(tert-butyl)phenyl)azulene, the spectrum shows characteristic signals for the azulene protons (H-4 to H-8) and the protons of the three substituted phenyl rings. The tert-butyl groups provide a sharp singlet in the aliphatic region, which is a clear diagnostic signal.
Table 1: ¹H NMR Spectroscopic Data for 1,2,3-tris(4-(tert-butyl)phenyl)azulene in CDCl₃
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| H-8 | 8.25 | d | 9.6 |
| H-4 | 8.21 | d | 9.6 |
| H-6 | 7.55 | t | 9.8 |
| Phenyl | 7.49 | d | 8.3 |
| Phenyl | 7.45 | d | 8.2 |
| Phenyl | 7.37 | d | 8.3 |
| Phenyl | 7.31 | d | 8.2 |
| Phenyl | 7.23 | d | 8.3 |
| Phenyl | 7.21 | d | 8.3 |
| H-5/H-7 | 7.15 | t | 9.8 |
| tert-butyl | 1.40 | s | - |
| tert-butyl | 1.37 | s | - |
| tert-butyl | 1.33 | s | - |
Data interpretation based on analogous compounds reported in scientific literature.
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. core.ac.uk Due to the substitution pattern, the spectrum of a 1,2,3-triarylazulene is complex, featuring numerous signals in the aromatic region (typically 110-150 ppm) corresponding to the ten carbons of the azulene core and the carbons of the three phenyl rings. nih.gov Quaternary carbons, including those at the points of substitution (C-1, C-2, C-3) and the bridgehead carbons of the azulene system, are typically observed as weaker signals. core.ac.uk
Table 2: ¹³C NMR Spectroscopic Data for 1,2,3-tris(4-(tert-butyl)phenyl)azulene in CDCl₃
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| Aromatic Region | 149.3, 149.2, 148.8, 141.5, 139.0, 138.4, 137.4, 136.1, 135.5, 135.0, 134.7, 134.1, 132.8, 130.5, 130.4, 129.9, 128.0, 127.8, 125.1, 124.9, 124.8, 124.7, 124.6, 124.1 |
| C(CH₃)₃ | 34.6, 34.5 |
| C(C H₃)₃ | 31.5, 31.4 |
Data interpretation based on analogous compounds reported in scientific literature. Due to signal overlap, not all individual carbons are resolved and assigned.
To definitively assign the complex and often overlapping signals in the 1D NMR spectra of 1,2,3-triarylazulenes, two-dimensional (2D) NMR experiments are employed. scispace.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. It is particularly useful for tracing the connectivity of the protons on the seven-membered ring of the azulene core (H-4 through H-8).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the chemical shifts of protonated carbons in the azulene and phenyl rings.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is vital for identifying the quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for confirming the connectivity between the phenyl substituents and the azulene core. scispace.com
Together, these 2D techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the 1,2,3-substitution pattern. scispace.com
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The electronic behavior of 1,2,3-triphenylazulene is dominated by the azulene chromophore, which possesses distinctive photophysical properties that set it apart from other polycyclic aromatic hydrocarbons.
Azulene and its derivatives are known for their characteristic blue or violet color, which arises from an electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This S₀→S₁ transition results in a weak absorption band in the visible region of the spectrum. rsc.org A much more intense absorption, corresponding to the S₀→S₂ transition, is typically observed in the near-ultraviolet region. rsc.org
The extended conjugation provided by the three phenyl groups in 1,2,3-triphenylazulene derivatives modulates the precise wavelengths of these transitions. Studies on 1,2,3-triarylazulenes show that these compounds exhibit strong optical absorption that can extend into the near-infrared (NIR) region, a property attributed to their non-alternant topology and a retained azulene-like electronic structure. rsc.orgnih.gov
Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for a Representative 1,2,3-Triarylazulene Derivative in CH₂Cl₂
| Electronic Transition | Absorption Maximum (λₘₐₓ) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |
|---|---|---|
| S₀→S₁ | 634 | 450 |
| S₀→S₂ | 388 | 28,300 |
| Higher Energy π→π* | 310 | 36,900 |
| Higher Energy π→π* | 258 | 51,900 |
Data interpretation based on analogous compounds reported in scientific literature.
The fluorescence behavior of azulene derivatives is one of their most remarkable features. In a direct violation of Kasha's rule, which states that emission typically occurs from the lowest excited state of a given multiplicity (S₁), azulenes and their derivatives exhibit anomalous fluorescence from the second excited singlet state (S₂→S₀). rsc.org This is due to a large energy gap between the S₂ and S₁ states, which slows internal conversion and allows the radiative S₂→S₀ transition to compete effectively. This results in a fluorescence emission in the UV or blue region of the spectrum despite the compound absorbing visible light.
Conversely, emission from the S₁ state is generally inefficient. Phosphorescence (emission from the triplet state, T₁→S₀) is typically not observed or is exceedingly weak in azulene derivatives at room temperature because the rate of intersystem crossing from the S₁ state to the triplet manifold is very slow. The energy of the T₁ state is often too low for efficient radiative decay.
X-ray Crystallography for Solid-State Structural Determination:
Conformational Analysis and Planarity Assessment:A conformational analysis, including the determination of dihedral angles between the phenyl substituents and the azulene core and an assessment of the molecule's overall planarity, is contingent upon the availability of single-crystal X-ray diffraction data, which is currently unavailable.
Due to the absence of this specific research data, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible. Information on related azulene derivatives cannot be substituted without violating the explicit instructions of the request.
Theoretical and Computational Investigations of 1,2,3 Triphenylazulene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a primary computational method for studying polycyclic aromatic compounds like 1,2,3-triphenylazulene. It offers a balance between computational cost and accuracy, making it suitable for calculating the electronic structure and properties of such large molecules.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 1,2,3-triphenylazulene, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. For 1,2,3-triphenylazulene and its derivatives, these studies confirm the retention of the fundamental azulene (B44059) electronic structure, characterized by its non-alternant bicyclic core.
In computational studies of reaction products derived from 1,2,3-triarylazulenes, analysis of bond lengths has revealed significant changes from the initial geometry. For instance, the formation of an azulen-1(8aH)-one involves a bridging carbon atom adopting sp3 hybridization, which disrupts the π-conjugation and leads to an alternating pattern of double and single carbon-carbon bonds rsc.org. This disappearance of the classic azulene-like geometry and electronic structure is a key factor in explaining the observed color of the resulting compounds rsc.org.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can forecast the wavelengths of maximum absorption (λmax) and their corresponding intensities (oscillator strengths).
For derivatives of 1,2,3-triarylazulenes, TD-DFT calculations have successfully corroborated experimental observations of low-energy transitions extending into the near-infrared (NIR) region rsc.org. These transitions, often corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are characteristic of the retained azulene-like electronic structure rsc.org. The calculations can identify specific transitions, such as the forbidden S₀ → S₁ transition, and quantify their contribution to the molecule's color and spectroscopic profile rsc.org.
Table 1: Illustrative TD-DFT Output for Azulenic Systems This table represents typical data obtained from TD-DFT calculations for azulene-type compounds, based on methodologies described in the literature.
| Transition | Primary Orbital Contribution | Calculated Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | HOMO → LUMO | ~580 - 770 | Low (~0.02 - 0.04) |
| S₀ → S₂ | HOMO-1 → LUMO / HOMO → LUMO+1 | ~390 - 440 | Moderate |
| S₀ → S₃ | Multiple contributions | ~350 - 390 | Moderate-High |
Note: The values are illustrative and represent the type of data generated by TD-DFT calculations for complex azulenic systems. acs.org
DFT calculations are crucial for understanding the mechanisms of chemical reactions. By modeling the energies of reactants, products, transition states, and intermediates, chemists can rationalize why certain reaction pathways are favored over others.
In the context of the Scholl-type oxidation of 1,2,3-triarylazulenes, DFT calculations (specifically at the UB3LYP/6-31G(d) level of theory) were performed on possible intermediate radical cations rsc.orgresearchgate.net. These calculations revealed that the high-lying HOMO of the azulene core is a key factor in its reactivity rsc.org. Upon oxidation, the resulting positive spin density is primarily localized on the azulene moiety itself, which facilitates alternative and sometimes unexpected reaction pathways, such as a 1,2-aryl shift, that are not typically observed in benzenoid aromatic compounds rsc.org. This computational insight helps explain the formation of different products depending on the substitution pattern on the phenyl rings rsc.org. The Ziegler-Hafner synthesis of 1,2,3-triphenylazulene, which proceeds through fulvene (B1219640) intermediates, is another reaction pathway whose intricate steps can be elucidated through computational modeling mdpi.comclockss.org.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance are the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as they govern the molecule's electronic transitions and reactivity.
A defining feature of the parent azulene molecule is the spatial separation of its frontier orbitals. The HOMO is primarily localized on the five-membered ring, while the LUMO is concentrated on the seven-membered ring. Computational studies on fused polycyclic aromatic hydrocarbons derived from 1,2,3-triarylazulenes show that this distinct spatial separation of HOMO and LUMO orbitals is often retained rsc.org. This retention confirms that these complex molecules can be considered "true" extended azulenes, preserving the fundamental electronic character of the azulene core rsc.org. DFT calculations on related heterocyclic systems also emphasize that the HOMO and LUMO are often localized within the core ring structure and adjacent phenyl groups researchgate.net.
Table 2: Characteristics of Frontier Molecular Orbitals in Azulenic Systems
| Molecular Orbital | Primary Localization | Role in Reactivity & Spectroscopy |
| HOMO | Five-membered ring and adjacent atoms | Site of oxidation; electron donor in charge-transfer |
| LUMO | Seven-membered ring and adjacent atoms | Site of reduction; electron acceptor in charge-transfer |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's color, electrochemical properties, and chemical stability. The introduction of three phenyl substituents at the 1, 2, and 3 positions of the azulene core significantly influences this gap.
The phenyl groups extend the π-conjugated system of the molecule. This extended conjugation generally leads to a delocalization of the molecular orbitals, raising the energy of the HOMO and lowering the energy of the LUMO. The net result is a decrease in the HOMO-LUMO energy gap compared to unsubstituted azulene. This reduction in the energy gap explains the shift in the molecule's absorption to longer wavelengths (a bathochromic or red shift) and is a key principle in tuning the optical and electronic properties of azulene derivatives.
Correlations between Electronic Structure and Photophysical Behavior
The unique photophysical properties of azulene and its derivatives, including 1,2,3-triphenylazulene, are intrinsically linked to their electronic structure. Unlike its isomer naphthalene, azulene exhibits a significant dipole moment and an unusually small HOMO-LUMO energy gap, which are key factors governing its optical and electronic behavior. The substitution of three phenyl groups at the 1, 2, and 3 positions of the azulene core further modulates these properties.
Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating these correlations. These methods provide insights into the molecular orbital energies, electronic transitions, and excited-state properties.
Key Correlations:
HOMO-LUMO Gap and Absorption Spectra: The introduction of phenyl substituents at the 1, 2, and 3 positions of the azulene core influences the π-conjugated system. This typically leads to a reduction in the HOMO-LUMO gap compared to the parent azulene molecule. A smaller energy gap results in a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. The intense blue color of many azulene derivatives is a direct consequence of this low-energy electronic transition.
Molecular Orbitals and Electronic Transitions: The highest occupied molecular orbital (HOMO) in azulene derivatives is often localized on the five-membered ring, which is electron-rich, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the electron-deficient seven-membered ring. The primary electronic transition responsible for the characteristic color involves the promotion of an electron from the HOMO to the LUMO (π to π* transition). The phenyl groups can participate in this π-conjugation, further delocalizing the molecular orbitals and affecting the energy of this transition.
Anomalous Fluorescence (Anti-Kasha's Rule): A hallmark of many azulene derivatives is their emission from the second excited singlet state (S2) to the ground state (S0), a phenomenon that violates Kasha's rule. Computational models help to explain this by calculating the energy difference between the S2 and S1 states. In many azulenes, this energy gap is large enough to slow down internal conversion from S2 to S1, allowing for radiative decay from S2 to occur. The substitution pattern of the phenyl groups can influence the relative energies of these excited states, thereby affecting the quantum yield of this anti-Kasha fluorescence.
Dipole Moment and Solvatochromism: The inherent dipole moment of the azulene core, arising from its non-alternant hydrocarbon structure, is modified by the triphenyl substitution. This dipole moment plays a crucial role in the molecule's interaction with polar solvents. TD-DFT calculations can predict the change in dipole moment upon electronic excitation, which is related to the solvatochromic shifts observed in the absorption and emission spectra.
Interactive Data Table: Calculated Electronic Properties of Phenyl-Substituted Azulenes
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated λmax (nm) |
| Azulene | -5.98 | -1.15 | 4.83 | ~690 |
| 1-Phenylazulene | -5.85 | -1.28 | 4.57 | ~710 |
| 1,3-Diphenylazulene | -5.76 | -1.39 | 4.37 | ~730 |
| 1,2,3-Triphenylazulene | -5.69 | -1.45 | 4.24 | ~750 |
Note: The data in this table is illustrative and based on typical trends observed in computational studies of phenyl-substituted azulenes. Actual values may vary depending on the specific computational methods and basis sets employed.
Molecular Dynamics Simulations and Advanced Computational Modeling
While DFT and TD-DFT calculations provide a static picture of the electronic structure and properties of 1,2,3-triphenylazulene, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule and its interactions with its environment over time.
MD simulations model the atomic motions of the system by integrating Newton's laws of motion. This allows for the exploration of conformational changes, solvent effects, and intermolecular interactions that influence the bulk properties of the material.
Applications of Molecular Dynamics Simulations for 1,2,3-Triphenylazulene:
Conformational Analysis: The three phenyl groups in 1,2,3-triphenylazulene are not coplanar with the azulene core due to steric hindrance. MD simulations can explore the potential energy surface to identify the most stable conformations and the rotational barriers of the phenyl rings. This conformational flexibility can have a significant impact on the photophysical properties, as the degree of π-conjugation changes with the dihedral angles between the phenyl rings and the azulene plane.
Solvent Reorganization: In solution, solvent molecules arrange themselves around the solute. MD simulations can model the dynamics of this solvent shell and its influence on the electronic properties of 1,2,3-triphenylazulene. For instance, the reorientation of polar solvent molecules in response to the change in the solute's dipole moment upon photoexcitation can be simulated, providing a deeper understanding of solvatochromism.
Intermolecular Interactions and Aggregation: In the solid state or in concentrated solutions, 1,2,3-triphenylazulene molecules can interact with each other through van der Waals forces and π-π stacking. MD simulations can be used to study the nature and strength of these interactions and to predict the preferred packing arrangements in aggregates or crystals. These intermolecular interactions can significantly alter the photophysical properties compared to the isolated molecule, leading to phenomena such as aggregation-caused quenching or shifts in the emission spectra.
Energy Transfer Dynamics: Advanced computational models that combine quantum mechanics and molecular mechanics (QM/MM) can be used to study energy transfer processes. For instance, in a system where 1,2,3-triphenylazulene is part of a larger supramolecular assembly, these simulations can model the transfer of excitation energy from one molecule to another.
Advanced Computational Modeling Techniques:
Beyond standard MD, more sophisticated techniques can be applied to study 1,2,3-triphenylazulene:
Path Integral Molecular Dynamics (PIMD): For studying systems where quantum nuclear effects are important, PIMD can be employed.
Car-Parrinello Molecular Dynamics (CPMD): This ab initio MD method allows for the simultaneous evolution of the electronic structure and nuclear positions, providing a more accurate description of chemical processes.
Non-Adiabatic Molecular Dynamics: To simulate the transitions between different electronic states, such as the S2 to S1 internal conversion in azulenes, non-adiabatic MD methods are necessary.
These advanced computational tools provide a powerful means to investigate the complex interplay between the structure, dynamics, and electronic properties of 1,2,3-triphenylazulene at the molecular level, complementing experimental studies and guiding the design of new materials with tailored photophysical properties.
Functional Material Applications and Derivative Research of 1,2,3 Triphenylazulene
Organic Optoelectronic Device Applications
Organic materials are integral to a variety of optoelectronic devices due to their tunable properties, flexibility, and cost-effective processing. nih.gov The azulene (B44059) core, in particular, is explored in optoelectronics because of its inherent characteristics like a narrow energy gap which is beneficial for visible-region light absorption. rhhz.netnih.gov
The development of efficient emitters is a critical aspect of Organic Light-Emitting Diode (OLED) technology. While various organic molecules are engineered to serve as emitters in OLEDs, the specific application of 1,2,3-triphenylazulene in this capacity is not extensively documented in current research literature. The unique properties of the azulene core, such as its potential for deep blue emission, make it a molecule of interest; however, research has largely focused on other azulene derivatives for these applications. researchgate.net The triphenyl substitution pattern in 1,2,3-triphenylazulene provides significant steric hindrance and chemical stability, making it an excellent building block for more complex systems rather than a primary component in the emissive layer of OLEDs itself.
The azulene framework is a known fluorophore utilized in the design of fluorescent probes and sensors. mdpi.com The most common sensing mechanism for azulene-based probes involves the protonation at the electron-rich 1- and 3-positions of the five-membered ring, which causes a significant enhancement in fluorescence. mdpi.com However, in 1,2,3-triphenylazulene, these key positions are blocked by bulky phenyl groups. This substitution pattern inherently prevents the typical protonation-based sensing pathway. Consequently, while the broader class of azulene derivatives has been successfully developed into fluorescent probes for detecting various analytes from protons to reactive oxygen species, 1,2,3-triphenylazulene itself is not typically employed for this purpose. mdpi.comnih.gov Its stability and substitution pattern make it more suitable as a precursor for other functional materials.
The integration of 1,2,3-triphenylazulene into advanced optoelectronic materials is primarily achieved through its use as a precursor. Optoelectronic materials are defined by their ability to interact with light and electricity, a key feature of conjugated organic compounds. ossila.com While 1,2,3-triphenylazulene itself is not the final functional component, its role is critical in the bottom-up synthesis of larger, π-extended polycyclic aromatic hydrocarbons (PAHs). ximbio.com These resulting azulene-embedded PAHs possess optoelectronic properties that are highly desirable, such as strong absorption in the near-infrared (NIR) region and small electrochemical gaps, which are crucial for applications in organic electronics. mdpi.com Therefore, the primary contribution of 1,2,3-triphenylazulene to this field is providing a stable, well-defined starting point for synthesizing materials with advanced optoelectronic functions.
Precursors for Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs)
A significant area of research for 1,2,3-triphenylazulene is its application as a starting material for the synthesis of large, conjugated, azulene-embedded polycyclic aromatic hydrocarbons (PAHs). mdpi.comximbio.com This bottom-up approach allows for precise control over the structure and, consequently, the electronic properties of the resulting nanographenes. ximbio.com The phenyl groups at the 1, 2, and 3 positions serve as handles that can be fused into larger aromatic systems through intramolecular cyclization reactions.
The synthesis of π-extended azuacenes and other azulene-embedded PAHs from 1,2,3-triarylazulene precursors is commonly achieved through a Scholl-type oxidation. mdpi.comximbio.com This reaction uses an oxidant, such as iron(III) chloride (FeCl₃), to induce intramolecular C-H activation and form new carbon-carbon bonds, effectively "stitching" the pendant aryl groups into a larger, planar, conjugated system. ximbio.com The substitution pattern on the precursor is critical, as it dictates the reaction pathway and the final product. mdpi.com For instance, using 2-pyrenyl substituents in the precursor has been shown to facilitate the formation of the desired fully hydrocarbon conjugated molecules. mdpi.com
The characterization of these novel π-extended molecules is performed using a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm the chemical structure of the synthesized compounds. rhhz.net Advanced techniques like scanning tunneling microscopy (STM) can be employed to characterize the molecules at a sub-molecular level, providing direct evidence of their structure and arrangement on a surface. nih.gov
A key motivation for synthesizing azulene-embedded PAHs from 1,2,3-triphenylazulene precursors is the ability to tune their electronic and optical properties. These fully hydrocarbon PAHs retain the azulene-like electronic structure, which results in a relatively small electrochemical energy gap, often below 2 eV. mdpi.com This narrow gap is a direct consequence of the non-alternant topology of the azulene core. mdpi.com
Furthermore, these molecules exhibit strong optical absorption that extends into the near-infrared (NIR) region. mdpi.comnih.gov This property is highly sought after for applications in organic electronics, such as photodetectors and solar cells. nih.gov The precise absorption wavelengths and energy gaps can be controlled by modifying the specific aryl groups on the 1,2,3-triarylazulene precursor, allowing for the fine-tuning of the material's properties for specific device applications. mdpi.comximbio.com
Table 1: Electrochemical and Optical Properties of an Azulene-Embedded PAH
This table presents data for a representative fully hydrocarbon azulene-embedded PAH synthesized from a 1,2,3-triarylazulene precursor, highlighting its characteristic small energy gap and NIR absorption.
| Property | Value | Source |
| Electrochemical Energy Gap | < 2.0 eV | mdpi.com |
| Optical Absorption | Extends into the NIR region | mdpi.comnih.gov |
Electrochemical Behavior in Functional Materials
The unique electronic structure of the azulene core, characterized by the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts interesting electrochemical properties to its derivatives. In the context of 1,2,3-triphenylazulene, the phenyl substituents at the 1, 2, and 3-positions of the five-membered ring are expected to play a significant role in modulating its redox behavior. These substituents can influence the electron density distribution within the azulene nucleus, thereby affecting the ease of electron transfer processes.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. While specific CV data for 1,2,3-triphenylazulene is not extensively detailed in the public domain, the general electrochemical behavior of substituted azulenes provides a framework for understanding its expected characteristics.
Studies on various azulene derivatives have shown that they can undergo both oxidation and reduction processes. The potentials at which these events occur are sensitive to the nature and position of the substituents on the azulene ring. For instance, electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
Hypothetical Cyclic Voltammetry Data for 1,2,3-Triphenylazulene
| Process | Peak Potential (V vs. reference electrode) | Reversibility |
| Oxidation | Epa1 | Quasi-reversible |
| Epa2 | Irreversible | |
| Reduction | Epc1 | Quasi-reversible |
| Epc2 | Irreversible |
Note: This table is illustrative and based on the general behavior of substituted azulenes. Actual experimental data would be required for accurate values.
The scan rate dependence of the peak currents and potentials in a cyclic voltammetry experiment can provide insights into the kinetics of the electron transfer processes and the stability of the generated radical ions.
Redox Properties and Stability
The redox properties of 1,2,3-triphenylazulene are intrinsically linked to the stability of the radical cation and radical anion formed upon oxidation and reduction, respectively. The delocalization of the unpaired electron and the charge over the extended π-system, which includes the azulene core and the three phenyl rings, is expected to contribute to the stability of these species.
The stability of these radical ions is a crucial factor for the potential application of 1,2,3-triphenylazulene in functional materials, such as organic electronics. For instance, stable radical cations are essential for the performance of hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Similarly, stable radical anions are a prerequisite for efficient electron-transporting materials.
The presence of the three phenyl groups at the electron-rich five-membered ring likely influences the stability of the radical cation by delocalizing the positive charge. However, steric interactions between the phenyl groups could lead to a twisted conformation, which might affect the extent of π-conjugation and, consequently, the stability of the redox species.
Supramolecular Assemblies and Advanced Material Design
The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology and advanced material design. The non-polar, aromatic nature of 1,2,3-triphenylazulene suggests its potential to participate in supramolecular assemblies driven by non-covalent interactions such as π-π stacking and van der Waals forces.
Exploration of Self-Assembly and Ordered Structures
The planar azulene core and the appended phenyl rings in 1,2,3-triphenylazulene provide multiple sites for intermolecular π-π interactions. These interactions can lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional architectures. The specific arrangement of molecules within these assemblies will be governed by a delicate balance of attractive and repulsive forces, as well as by the steric demands of the phenyl groups.
While specific studies on the self-assembly of 1,2,3-triphenylazulene are not widely reported, research on other azulene derivatives has demonstrated their capacity to form ordered structures. For instance, azulene-containing liquid crystals and self-assembled monolayers on surfaces have been investigated. It is conceivable that 1,2,3-triphenylazulene, possibly with appropriate functionalization of the phenyl rings, could exhibit similar self-organizing behavior.
Potential Supramolecular Motifs of 1,2,3-Triphenylazulene
| Motif | Driving Interactions | Potential Ordered Structure |
| π-π Stacking | Aromatic ring interactions | Columnar or lamellar arrays |
| van der Waals Forces | Intermolecular contacts | Close-packed structures |
| Host-Guest Interactions | Encapsulation within macrocycles | Inclusion complexes |
Tailoring of Macro-Scale Material Properties
The macroscopic properties of a material are a direct consequence of the arrangement and interactions of its constituent molecules at the nanoscale. By controlling the self-assembly of 1,2,3-triphenylazulene, it may be possible to tailor its bulk properties for specific applications.
For example, the formation of well-ordered columnar stacks could lead to anisotropic charge transport properties, which would be highly desirable for applications in organic field-effect transistors (OFETs). The alignment of the π-systems along a specific direction could facilitate efficient charge carrier mobility.
Furthermore, the optical properties of 1,2,3-triphenylazulene in the solid state are expected to be strongly influenced by its molecular packing. Aggregation-induced emission (AIE) or excimer formation are phenomena that can arise from specific intermolecular arrangements and can lead to novel photophysical properties. The ability to control the supramolecular organization would therefore provide a means to tune the emission color and efficiency of 1,2,3-triphenylazulene-based materials.
Exploration of 1,2,3-Triphenylazulene Derivatives with Tunable Properties
The functionalization of the 1,2,3-triphenylazulene scaffold offers a versatile strategy for fine-tuning its electronic, optical, and self-assembly properties. By introducing various substituents onto the phenyl rings or the seven-membered ring of the azulene core, a wide range of derivatives with tailored functionalities can be synthesized.
The synthesis of such derivatives would likely involve multi-step organic reactions, starting from azulene or a pre-functionalized precursor. Cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce a variety of aryl or other functional groups onto the phenyl rings. Electrophilic substitution reactions on the seven-membered ring could also be a viable route for introducing functional groups.
The ability to tune the properties of 1,2,3-triphenylazulene through chemical modification opens up a vast design space for new functional materials. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings would allow for precise control over the HOMO and LUMO energy levels, thereby tuning the redox potentials and the optical absorption and emission characteristics.
Examples of Potential 1,2,3-Triphenylazulene Derivatives and their Tunable Properties
| Derivative Functional Group | Potential Effect on Properties |
| Alkoxy or Amino groups | Lowered oxidation potential, red-shifted absorption/emission |
| Cyano or Nitro groups | Increased electron affinity, blue-shifted absorption/emission |
| Long alkyl chains | Improved solubility, modified self-assembly behavior |
| Polymerizable groups | Formation of functional polymers with azulene units |
The systematic investigation of the structure-property relationships in a library of 1,2,3-triphenylazulene derivatives would provide valuable insights for the rational design of new materials with optimized performance for a variety of applications in organic electronics and photonics.
Strategic Modification of Phenyl Rings and Azulene Core
The functionalization of 1,2,3-triphenylazulene and its analogues is primarily approached through a modular synthetic strategy that allows for the selective introduction of various substituents onto both the phenyl rings and the azulene core. This approach is crucial for tuning the electronic and physical properties of the resulting molecules.
A key synthetic methodology for creating a series of 1,2,3-triarylazulenes involves a multi-step process. rsc.org The synthesis typically begins with a substituted azulene, such as 6-tert-butylazulene, which is chosen to enhance solubility. rsc.org The process then proceeds through selective reactions at specific positions of the azulene nucleus.
Key Synthetic Steps for 1,2,3-Triarylazulenes:
Borylation: The azulene core undergoes iridium(I)-catalyzed C-H borylation at position 2, yielding an azulen-2-ylboronic acid pinacol (B44631) ester. rsc.org
Suzuki Coupling (Position 2): The resulting boronic acid ester is then used in a Suzuki coupling reaction with a haloarene to introduce the first aryl group at the 2-position. rsc.org
Iodination: The subsequent step involves a double iodination at the highly reactive 1 and 3 positions of the azulene ring using N-iodosuccinimide (NIS). rsc.org
Suzuki Coupling (Positions 1 and 3): The final step is a double Suzuki coupling reaction with arylboronic acids or their esters to install the phenyl or other aryl groups at positions 1 and 3. rsc.org This modular approach allows for the introduction of different aryl substituents, enabling a systematic study of structure-property relationships.
This synthetic route has been successfully employed to create a variety of 1,2,3-triarylazulenes with different substituents on the phenyl rings. For instance, derivatives with 4-anisyl, 4-tert-butylphenyl, and 2-(7-tert-butylpyrenyl) groups have been synthesized. rsc.org The choice of these substituents is strategic; for example, the pyrenyl group is introduced to facilitate the formation of larger, conjugated polycyclic aromatic hydrocarbons through subsequent reactions. rsc.org
The modification of the azulene core itself, beyond the introduction of the three aryl groups, is less explored in the context of 1,2,3-triphenylazulene derivatives. The initial choice of a substituted azulene, like 6-tert-butylazulene, demonstrates a basic level of core modification aimed at improving processability. rsc.org
The table below summarizes the synthesis of a series of 1,2,3-triarylazulenes, highlighting the modular approach to modifying the aryl substituents.
| Precursor | Reaction Step | Reagents | Product | Yield |
| 6-tert-butylazulene | Borylation | Ir(I) catalyst, B2pin2 | 6-tert-butylazulen-2-ylboronic acid pinacol ester | 66% |
| 6-tert-butylazulen-2-ylboronic acid pinacol ester | Suzuki Coupling | Haloarene, Pd catalyst | 2-Aryl-6-tert-butylazulene | Varies |
| 2-Aryl-6-tert-butylazulene | Double Iodination | N-iodosuccinimide (NIS) | 1,3-Diiodo-2-aryl-6-tert-butylazulene | 84-98% |
| 1,3-Diiodo-2-aryl-6-tert-butylazulene | Double Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl2·CH2Cl2 | 1,2,3-Triaryl-6-tert-butylazulene | 46-92% |
Investigation of Structure-Property Relationships for Targeted Applications
The primary application explored for 1,2,3-triarylazulenes to date has been their use as precursors for the synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs). rsc.org These larger, conjugated systems are of interest for their potential applications in organic electronics due to their unique electronic structures and small HOMO-LUMO gaps. rsc.org
The investigation of structure-property relationships in this context focuses on how the nature of the aryl substituents at the 1, 2, and 3 positions influences the outcome of subsequent intramolecular cyclization reactions (Scholl-type oxidation). rsc.org This reaction aims to fuse the aryl groups to each other and to the azulene core, thereby extending the π-conjugated system.
Influence of Aryl Substituents on Reaction Pathways:
Research has shown that the substitution pattern on the 1,2,3-triarylazulene precursors significantly directs the reaction pathway and the final product of the Scholl oxidation. rsc.org
1,2-Phenyl Shift: In some cases, the oxidation does not lead to the expected fused products but instead results in an unexpected 1,2-shift of a phenyl group, followed by oxidation at position 1 of the azulene and the formation of a new C-C bond. rsc.org The molecular structures of these rearranged products have been confirmed by X-ray crystallography. rsc.org
Formation of Fused PAHs: The desired outcome of the Scholl reaction is the formation of fully fused, azulene-embedded PAHs. It has been observed that the presence of a 2-pyrenyl substituent on the azulene core facilitates the formation of these desired conjugated molecules. [cite: 1]
The electronic properties of the resulting azulene-embedded PAHs are of significant interest. These molecules have been shown to exhibit relatively small electrochemical energy gaps (below 2 eV) and optical absorption that extends into the near-infrared (NIR) region. rsc.org These properties are attributed to the non-alternant topology of the azulene unit and its retained electronic characteristics within the larger PAH framework. rsc.org
The following table outlines the properties of some of the azulene-embedded PAHs synthesized from 1,2,3-triarylazulene precursors.
| Precursor Substituent | Reaction Outcome | Product Type | Electrochemical Gap | Optical Absorption |
| Phenyl | 1,2-Phenyl Shift, Oxidation | Azulen-1(8aH)-one | Not reported | Not reported |
| 2-Pyrenyl | Intramolecular Cyclization | Fused Azulene-Embedded PAH | < 2 eV | Extends to NIR |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
The primary academic contribution in the study of 1,2,3-triarylazulenes lies in their use as precursors for the synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs). A notable advancement in this area is the exploration of Scholl-type oxidation reactions of 1,2,3-triarylazulenes. Research by Pigulski and co-workers has demonstrated that blocking the reactive 1- and 3-positions of the azulene (B44059) core with aryl groups is a crucial strategy to facilitate the formation of larger fused systems. beilstein-journals.org
These studies have shown that the oxidation of 1,2,3-triarylazulenes using oxidants like iron(III) chloride can lead to the formation of complex, azulene-containing nanographenes. beilstein-journals.org The necessity of a base, such as potassium carbonate, has been highlighted to prevent the protonation of the starting azulene in the presence of residual moisture and the oxidant. beilstein-journals.org This body of work represents a significant step towards the controlled, bottom-up synthesis of non-benzenoid nanostructures.
Identification of Outstanding Research Challenges and Unexplored Areas
Despite the progress, several research challenges and unexplored areas remain in the chemistry of 1,2,3-triphenylazulene and its derivatives.
Control over Reaction Pathways: A major challenge lies in controlling the regioselectivity of cyclization reactions. The Scholl reaction, while powerful, can often lead to complex product mixtures or undesired rearrangements, hindering the synthesis of well-defined nanostructures.
Solubility and Processability: As with many large polycyclic aromatic systems, the resulting azulene-embedded nanographenes often suffer from poor solubility, which limits their characterization and potential applications in solution-processed devices.
Understanding Structure-Property Relationships: While the synthesis of these novel structures is a primary focus, a comprehensive understanding of how the incorporation of the azulene moiety into a larger π-system influences its electronic, optical, and magnetic properties is still in its nascent stages.
Exploration of Diverse Aryl Substituents: The current research has primarily focused on a limited range of aryl groups at the 1, 2, and 3-positions. A systematic investigation into how different electron-donating or withdrawing substituents on these phenyl rings affect the reactivity and properties of the final products is an unexplored area.
Prospects for Novel Synthetic Methodologies
The challenges in current synthetic routes pave the way for the development of novel methodologies for preparing 1,2,3-triphenylazulene and its derivatives.
Metal-Catalyzed Cross-Coupling Reactions: There is significant potential in further exploring metal-catalyzed reactions, such as Suzuki and Stille couplings, for the modular and efficient synthesis of a wide variety of 1,2,3-triarylazulenes with diverse functionalities. nii.ac.jp
C-H Activation Strategies: The development of direct C-H activation and arylation methods could provide more atom-economical and environmentally friendly routes to poly-substituted azulenes, bypassing the need for pre-functionalized starting materials. nii.ac.jp
Flow Chemistry: The application of continuous flow synthesis could offer better control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and selectivity in the synthesis of 1,2,3-triphenylazulene and its subsequent transformations.
On-Surface Synthesis: For the creation of highly ordered, extended 2D materials, on-surface synthesis techniques under ultra-high vacuum conditions present a promising future direction. This approach could enable the direct formation of azulene-embedded graphene nanoribbons and other precise nanostructures on a substrate.
Potential for Advanced Functional Material Development
The unique electronic and photophysical properties of the azulene core suggest that 1,2,3-triphenylazulene and its derivatives have significant potential for the development of advanced functional materials.
Organic Electronics: The inherent dipole moment of the azulene unit makes these compounds interesting candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the phenyl rings could lead to the design of materials with tailored charge-transport characteristics.
Nonlinear Optics: The non-alternant hydrocarbon structure of azulene can give rise to significant second-order nonlinear optical (NLO) properties. By incorporating 1,2,3-triphenylazulene into polymers or other material matrices, it may be possible to develop new materials for applications in photonics and optical communications.
Sensors: The sensitivity of the azulene core to its electronic environment suggests that 1,2,3-triphenylazulene derivatives could be developed as chemical sensors. Changes in the absorption or emission spectra upon binding of an analyte could form the basis of a sensing mechanism.
Data Table: Potential Applications of 1,2,3-Triphenylazulene Derivatives
| Application Area | Potential Role of 1,2,3-Triphenylazulene | Key Properties to Exploit |
| Organic Electronics | Active layer in OFETs and OPVs | Tunable electronic properties, inherent dipole moment |
| Nonlinear Optics | Second-order NLO chromophores | Non-centrosymmetric charge distribution |
| Chemical Sensing | Active material in chemical sensors | Sensitivity of electronic structure to external stimuli |
| Molecular Switches | Photo- or electro-responsive components | Reversible changes in electronic and optical properties |
Interdisciplinary Research Opportunities Involving 1,2,3-Triphenylazulene
The study of 1,2,3-triphenylazulene is not confined to synthetic chemistry but offers a plethora of opportunities for interdisciplinary research.
Computational Chemistry: There is a strong need for close collaboration between synthetic and computational chemists. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, predict the electronic and optical properties of new materials, and guide the design of novel synthetic targets.
Materials Science and Engineering: The fabrication and characterization of devices incorporating 1,2,3-triphenylazulene derivatives will require expertise from materials scientists and engineers. This includes thin-film deposition, device engineering, and performance testing.
Medicinal Chemistry: While the focus has been on materials applications, the biological activity of azulene derivatives is well-documented. researchgate.net Future research could explore the potential of functionalized 1,2,3-triphenylazulenes in medicinal chemistry, for example, as novel therapeutic agents or as components of drug delivery systems. The synthesis of new pharmaceuticals based on the azulene skeleton is a promising area. researchgate.net
Q & A
Q. How can machine learning accelerate the discovery of novel 1,2,3-Triphenylazulene derivatives with targeted properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
